4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate
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Overview
Description
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is a complex organic compound that combines the structural elements of 3-methylbenzoic acid and 4-(3,5-dichloropyridin-2-yloxy)phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: An aromatic carboxylic acid with similar structural features.
4-(3,5-Dichloropyridin-2-yloxy)phenol: A phenolic compound with similar functional groups.
Uniqueness
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is unique due to its combined structural elements, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H13Cl2NO3 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C19H13Cl2NO3/c1-12-3-2-4-13(9-12)19(23)25-16-7-5-15(6-8-16)24-18-17(21)10-14(20)11-22-18/h2-11H,1H3 |
InChI Key |
ZPZIJTJNFYTCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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